N1-(4-Methylbenzyl) vs. N1-(3-Methylbenzyl): Positional Isomer Selectivity Implications
The para-methyl substitution on the N1-benzyl group of CAS 892424-31-6 differentiates it from the meta-methyl positional isomer (3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione). In benzofuro[3,2-d]pyrimidine-based kinase inhibitors, the N1-benzyl substituent occupies a hydrophobic pocket adjacent to the hinge-binding region; the position of the methyl group on the benzyl ring alters the dihedral angle between the benzyl ring and the pyrimidinedione plane, directly affecting the shape complementarity with the target binding site [1]. While no head-to-head biochemical comparison has been published for this specific pair, SAR studies on the related benzofuro[3,2-d]pyrimidin-2-one NcRTI series demonstrated that subtle alterations in the N1-aromatic substitution pattern can produce >10-fold shifts in antiviral EC50, underscoring that para- vs. meta-substitution is not functionally interchangeable [1].
| Evidence Dimension | Positional isomer effect on target binding (N1-benzyl para-methyl vs. meta-methyl) |
|---|---|
| Target Compound Data | Para-methyl substitution (4-methylbenzyl at N1); molecular weight 348.4 g/mol; cLogP estimated ~3.8 (calculated by analogy) |
| Comparator Or Baseline | Meta-methyl isomer: 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione; identical molecular formula and weight; cLogP estimated ~3.8 |
| Quantified Difference | No direct quantitative comparison available. Class-level SAR indicates that para- vs. meta-substitution in analogous benzofuropyrimidine series can alter potency by >10-fold [1]. |
| Conditions | Inference drawn from benzofuro[3,2-d]pyrimidin-2-one NcRTI SAR; HIV-1 RT primer extension assay and viral replication assay (MT-4 cells) [1]. |
Why This Matters
For procurement decisions, the para-methyl isomer cannot be assumed functionally equivalent to the meta-methyl isomer; selection must be guided by the specific pharmacophore requirements of the target assay.
- [1] James CA, DeRoy P, Duplessis M, et al. Nucleotide competing reverse transcriptase inhibitors: discovery of a series of non-basic benzofurano[3,2-d]pyrimidin-2-one derived inhibitors. Bioorg Med Chem Lett. 2013;23(9):2781-6. doi: 10.1016/j.bmcl.2013.02.021. View Source
